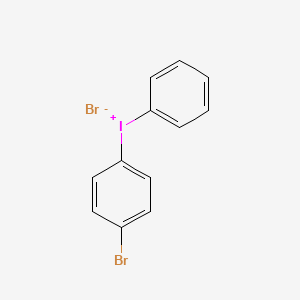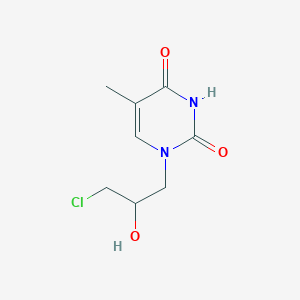
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chloro-hydroxypropyl group and a methyl group. Its molecular formula is C8H11ClN2O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
科学的研究の応用
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The chloro-hydroxypropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-2-hydroxypropyl)-5-methyluracil
- 1-(3-Chloro-2-hydroxypropyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
- 1-(3-Chloro-2-hydroxypropyl)-5-phenylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3-Chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-hydroxypropyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61169-58-2 |
|---|---|
分子式 |
C8H11ClN2O3 |
分子量 |
218.64 g/mol |
IUPAC名 |
1-(3-chloro-2-hydroxypropyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11ClN2O3/c1-5-3-11(4-6(12)2-9)8(14)10-7(5)13/h3,6,12H,2,4H2,1H3,(H,10,13,14) |
InChIキー |
NIJCBHRWPGNMEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)



![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)

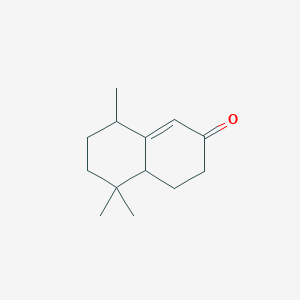
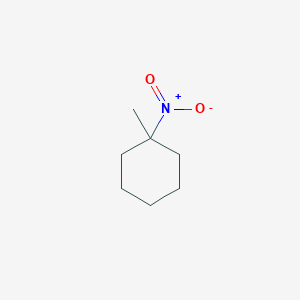
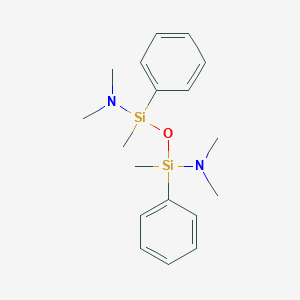
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)

